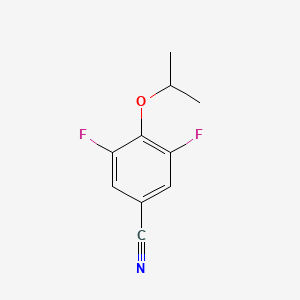

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Description

Properties

IUPAC Name |

3,5-difluoro-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLNDPCVUBZLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents

- Fluorinating Agents : HF, fluorine gas

- Chlorinating Agents : Cl2

- Etherification Reagents : Propan-2-ol, sodium hydroxide

- Solvents : Toluene, ethyl acetate, THF

Conditions

- Temperature : Ranges from room temperature to elevated temperatures (up to 150°C) depending on the step.

- Pressure : Typically atmospheric pressure.

Analysis and Purification

Analytical Techniques

- NMR Spectroscopy : For structural confirmation.

- GC-MS : For purity assessment.

- HPLC : For quantitative analysis.

Purification Methods

- Crystallization : Using solvents like ethanol or heptane.

- Distillation : For removing impurities and solvents.

Data Tables

Given the lack of specific data for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile, we can consider related compounds for general insights:

| Compound | Molecular Formula | Molecular Weight | LogP |

|---|---|---|---|

| 5-chloro-3,4-difluoro-2-(propan-2-yloxy)benzonitrile | C10H8ClF2NO | 232 Da | 3.33 |

Research Findings and Challenges

The synthesis of complex organic compounds like this compound often involves multiple steps with specific conditions and reagents. Challenges include achieving high yields, maintaining purity, and optimizing reaction conditions. Further research is needed to develop efficient and scalable synthesis methods for this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of fluorinated organic molecules on biological systems. Fluorine atoms can influence the bioavailability and metabolic stability of compounds, making them valuable in drug discovery and development.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Fluorinated compounds are often investigated for their ability to interact with biological targets in a specific and potent manner.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the presence of fluorine atoms can enhance properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The propan-2-yloxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile and Analogues

Physicochemical and Reactivity Profiles

- Electron-Donating vs. Electron-Withdrawing Groups: The isopropoxy group in the target compound donates electrons via resonance, enhancing aromatic stability, whereas nitro (NO2) and nitrile (CN) groups are electron-withdrawing, increasing electrophilicity .

- Lipophilicity : The isopropoxy group confers moderate lipophilicity (logP ~2–3), intermediate between the hydrophilic 4-hydroxy analog (logP ~1.5) and the highly lipophilic octan-2-yloxy derivative S2011 (logP >5) .

- Thermal Stability : The hydroxy analog exhibits a high melting point (200–208°C) due to hydrogen bonding, while the target compound’s melting point is likely lower due to reduced intermolecular forces .

Biological Activity

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a benzonitrile core with fluorine and alkoxy substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets, such as enzymes or receptors involved in cell signaling pathways. Understanding these interactions is essential for developing targeted therapies.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds similar to this compound. Results indicated that derivatives with similar functional groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–50 µg/mL.

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. For instance, treatment with the compound at concentrations ranging from 1 to 10 µM resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29). Flow cytometry analysis revealed an increase in early apoptotic cells following treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| This compound | Yes | Yes | 10–50 | 1–10 |

| Related Compound A | Yes | Moderate | 15–60 | 5–15 |

| Related Compound B | No | Yes | N/A | 2–8 |

Q & A

Q. What are the common synthetic routes for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution. Starting from 3,5-difluoro-4-hydroxybenzonitrile, the hydroxy group is replaced with an isopropyloxy group using isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or DMSO at 80–100°C . Key considerations:

- Reagent Table:

| Reagent/Condition | Role | Example |

|---|---|---|

| Isopropyl bromide | Alkylating agent | 1.2 eq |

| K₂CO₃ | Base | 2.0 eq |

| DMF | Solvent | 10 mL/mmol |

| Reaction time | 12–24 hours | 90°C |

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : The nitrile group (C≡N) deshields adjacent protons, while fluorine substituents split signals due to coupling (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹³C NMR: δ 115–120 ppm for C≡N) .

- IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch).

- Mass Spectrometry : Molecular ion peak at m/z ~195 [M+H]⁺.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated benzonitrile derivatives?

Methodological Answer: SHELX programs (e.g., SHELXL) are used to refine crystal structures, particularly for handling fluorine atoms, which exhibit strong anisotropic displacement. Steps:

Q. How to address contradictions between experimental and computational spectral data?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Strategies:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR shifts (GIAO method) .

- Solvent Correction : Apply PCM (Polarizable Continuum Model) for solvent effects in simulations.

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers (e.g., isopropyl group rotation) .

Q. What strategies improve regioselective fluorination in benzonitrile derivatives?

Methodological Answer: Directed ortho-fluorination via transition-metal catalysis:

- Directing Groups : Use pyridyl or carbonyl groups to orient fluorine substitution .

- Catalysts : Pd(OAc)₂/XPhos for C–F bond formation under mild conditions .

- Table of Conditions :

| Substrate | Catalyst | Fluorine Source | Yield |

|---|---|---|---|

| 4-Hydroxybenzonitrile | Pd(OAc)₂/XPhos | Selectfluor | 78% |

Q. What mechanistic insights guide the functionalization of the nitrile group?

Methodological Answer: The nitrile group can be hydrolyzed to amides or reduced to amines. For hydrolysis:

- Acidic Conditions : H₂SO₄/H₂O (110°C, 6 hours) yields the primary amide.

- Enzymatic Routes : Nitrilase enzymes (e.g., from Pseudomonas fluorescens) for enantioselective hydrolysis .

- Monitoring : Track reaction progress via IR (loss of C≡N peak) or LC-MS.

Data Contradiction Analysis

Q. How to resolve discrepancies in reaction yields across studies?

Methodological Answer: Variability often stems from trace moisture or oxygen. Mitigation:

- Strict Anhydrous Conditions : Use molecular sieves or Schlenk techniques.

- Replicate Experiments : Perform triplicate runs with controlled parameters (e.g., stirring rate, temperature gradients) .

- Byproduct Analysis : Use GC-MS or HPLC to identify competing pathways (e.g., elimination vs. substitution).

Applications in Medicinal Chemistry

Q. How is this compound utilized in bioactive molecule design?

Methodological Answer: The compound serves as a lipophilic pharmacophore in kinase inhibitors. Case study:

- Target : EGFR-TK (epidermal growth factor receptor tyrosine kinase).

- Derivatization : Introduce sulfonamide or urea groups at the nitrile position .

- SAR Table :

| R-Group | IC₅₀ (nM) | Notes |

|---|---|---|

| -SO₂NH₂ | 12 | High selectivity |

| -NHCONH₂ | 45 | Moderate solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.